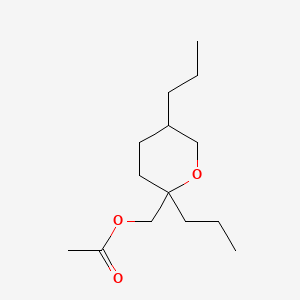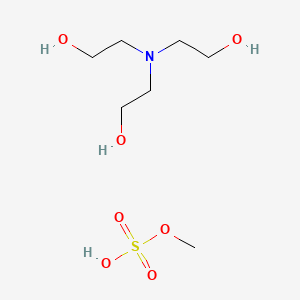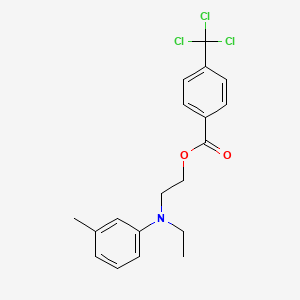
Tris(m-hydroxyphenyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(m-hydroxyphenyl) phosphate is an organophosphorus compound with the chemical formula C18H15O7P. It is known for its flame-retardant properties and is used in various industrial applications. The compound consists of three m-hydroxyphenyl groups attached to a central phosphate group, making it a triaryl phosphate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tris(m-hydroxyphenyl) phosphate can be synthesized through the reaction of phosphorus oxychloride with m-hydroxyphenol in the presence of a base. The reaction typically involves the following steps:
Reaction Setup: A mixture of phosphorus oxychloride and m-hydroxyphenol is prepared in an inert atmosphere.
Base Addition: A base such as pyridine or triethylamine is added to the mixture to facilitate the reaction.
Heating: The reaction mixture is heated to a specific temperature to promote the formation of this compound.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(m-hydroxyphenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphine derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Alkylated or acylated this compound.
Applications De Recherche Scientifique
Tris(m-hydroxyphenyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant additive in polymers and resins.
Biology: Studied for its potential effects on biological systems and its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Employed in the production of flame-retardant materials, including textiles, plastics, and coatings.
Mécanisme D'action
The mechanism by which tris(m-hydroxyphenyl) phosphate exerts its effects involves the interaction of its phosphate group with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, its flame-retardant properties are attributed to the formation of a protective char layer that prevents the spread of flames.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(1,3-dichloro-2-propyl) phosphate: Another flame retardant with similar applications but different chemical structure.
Triphenyl phosphate: A widely used flame retardant with a simpler structure compared to tris(m-hydroxyphenyl) phosphate.
Tricresyl phosphate: Known for its use as a plasticizer and flame retardant.
Uniqueness
This compound is unique due to its specific structure, which provides distinct flame-retardant properties and potential biological effects. Its ability to form stable complexes with various molecules makes it a valuable compound in both industrial and research applications.
Propriétés
Numéro CAS |
94135-13-4 |
|---|---|
Formule moléculaire |
C18H15O7P |
Poids moléculaire |
374.3 g/mol |
Nom IUPAC |
tris(3-hydroxyphenyl) phosphate |
InChI |
InChI=1S/C18H15O7P/c19-13-4-1-7-16(10-13)23-26(22,24-17-8-2-5-14(20)11-17)25-18-9-3-6-15(21)12-18/h1-12,19-21H |
Clé InChI |
GGYSSENSJNGXLU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OP(=O)(OC2=CC=CC(=C2)O)OC3=CC=CC(=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


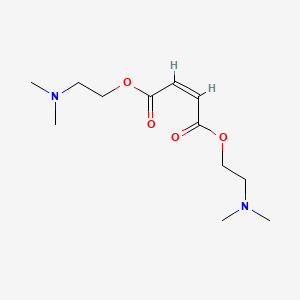
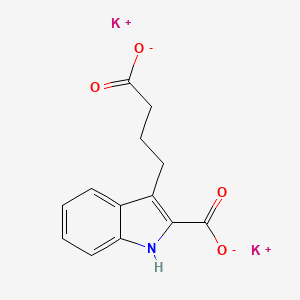
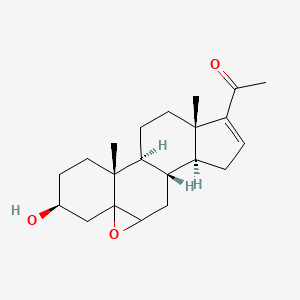
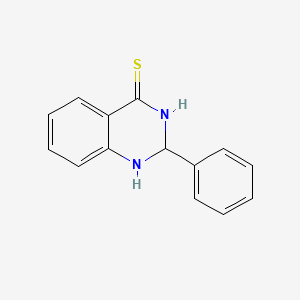
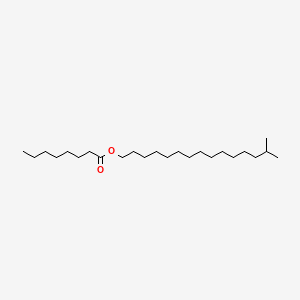
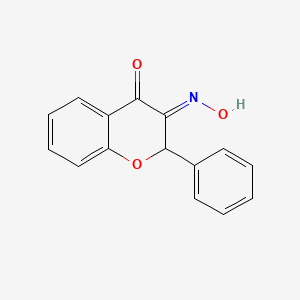
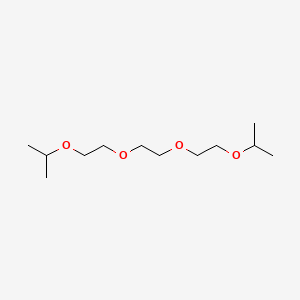
![2-[(Pentachlorophenyl)dithio]ethanol](/img/structure/B12667297.png)


